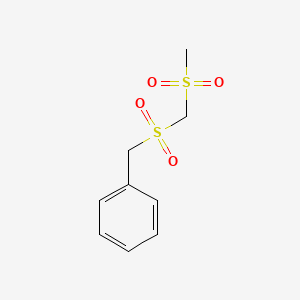

Mesylmethyl(benzyl)sulfone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

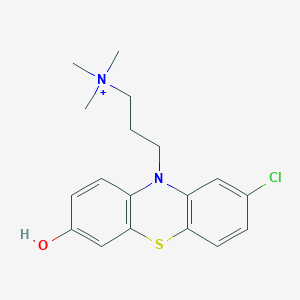

Mesylmethyl(benzyl)sulfone is a member of the class of benzenes that is benzene substituted by a [(methanesulfonyl)methanesulfonyl]methyl group. It has a role as a metabolite. It is a sulfone and a member of benzenes.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Green Synthesis of Sulfonamides

A novel, environmentally benign method for the direct coupling of sulfonamides and alcohols has been developed, utilizing mesylmethyl(benzyl)sulfone derivatives. This process involves a domino dehydrogenation-condensation-hydrogenation sequence and is significant for its high yield and efficiency in producing sulfonamide derivatives, which are important intermediates in drug synthesis (Shi et al., 2009).

Synthesis of Vinyl Sulfone-Modified Carbohydrates

Benzyl or trityl protected α- and β-anomers of vinyl sulfone-modified pent-2-enofuranosides and hex-2-enopyranosides have been synthesized starting from this compound derivatives. These compounds are highly reactive Michael acceptors, useful for accessing carbohydrate-based synthons (Sanki & Pathak, 2003).

Copper-Catalyzed C-H Sulfonyloxylation

In a study exploring copper-catalyzed C-H sulfonyloxylation, this compound derivatives were used to generate aryl sulfonates. These sulfonates were then converted to phenols or used in cross-coupling reactions, highlighting the versatility of this compound in organic synthesis (Huang et al., 2017).

Synthesis of Polycyclics

The synthesis of benzosultine-sulfone as an o-xylylene precursor, using this compound derivatives, has been investigated. This precursor is significant for synthesizing unsymmetrically functionalized polycyclics through Diels-Alder chemistry (Kotha & Chavan, 2010).

Palladium Catalyzed Arylation and Benzylation

In a study, this compound derivatives were used for the arylation and benzylation of nitroarenes, expanding the scope of electrophiles for nitroarene arylations and benzylations (Yi et al., 2017).

Biological and Pharmacological Applications

Anticancer Activity

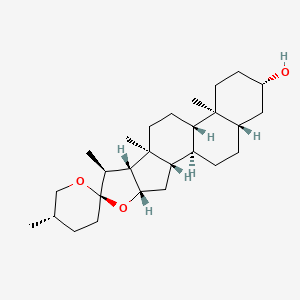

Sulfonates, including mesylates like this compound, have shown a variety of biological activities. A particular compound, 3β-acetoxy-17-methanesulfonyloxy-16,17-secoandrost-5-ene-16-nitrile, demonstrated anti-proliferative effects against human breast and prostate cancer cell lines (Oklješa et al., 2019).

Sulfonated Poly(ether sulfone)s for Fuel Cells

New locally and densely sulfonated poly(ether sulfone)s, prepared from this compound derivatives, have been developed for fuel cell applications. They have shown promise due to their phase-separated structures, which enhance proton conduction (Matsumoto et al., 2009).

Catalytic and Material Applications

Catalysis in Esterification

Sulfonic acid functionalized mesoporous benzene-silica with this compound derivatives showed catalytic activity in the esterification of acetic acid with ethanol. This highlights its potential as a catalyst in organic synthesis (Yang et al., 2005).

Catalytic Oligomerization

Benzyl sulfonic acid siloxane, derived from this compound, has been used for the oligomerization of isobutene, showing its applicability in industrial chemical processes (Saus & Schmidl, 1985).

Ionic-Liquid-Based Catalysis

An ionic-liquid-based periodic mesoporous organosilica containing sulfonic acid, derived from this compound, was used as a nanocatalyst in the esterification of carboxylic acids with alcohols. It exhibited superior activity and reusability (Elhamifar et al., 2014).

Propriétés

Formule moléculaire |

C9H12O4S2 |

|---|---|

Poids moléculaire |

248.3 g/mol |

Nom IUPAC |

methylsulfonylmethylsulfonylmethylbenzene |

InChI |

InChI=1S/C9H12O4S2/c1-14(10,11)8-15(12,13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

Clé InChI |

YMEITWSIAATQMM-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)CS(=O)(=O)CC1=CC=CC=C1 |

SMILES canonique |

CS(=O)(=O)CS(=O)(=O)CC1=CC=CC=C1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chlorophenyl)-1-[(1-methyl-3-indolyl)methyl]-1-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1253650.png)

![1-(3-chlorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1253653.png)

![methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B1253659.png)

![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1253669.png)